

# Common issues and solutions in fosfomycin susceptibility testing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosfomycin (sodium)*

Cat. No.: *B8107699*

[Get Quote](#)

## Technical Support Center: Fosfomycin Susceptibility Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fosfomycin susceptibility testing.

## Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

- Question: Why am I observing significant variability in fosfomycin MIC values for the same isolate across different experiments or methods?
- Answer: Inconsistencies in fosfomycin MICs are a common challenge and can stem from several factors:
  - Methodology: Different testing methods, such as agar dilution (AD), broth microdilution (BMD), disk diffusion (DD), and gradient diffusion (e.g., Etest), are known to produce variable results for fosfomycin.<sup>[1][2]</sup> Agar dilution is the recommended gold standard by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) due to its higher reproducibility.<sup>[1][3]</sup>

- Inoculum Effect: Fosfomycin susceptibility results are highly susceptible to the inoculum effect, where a higher bacterial density can lead to a higher MIC.[4] Broth microdilution methods, which often use a higher inoculum than agar dilution, may consequently yield elevated MICs.[4] Ensure your inoculum is standardized precisely to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL) before further dilution for the specific test method.[5]
- Glucose-6-Phosphate (G6P) Concentration: The concentration of G6P in the medium is critical for inducing the expression of fosfomycin transporters in many bacteria.[3][6] Inadequate or inconsistent G6P supplementation can lead to falsely elevated MICs. Always ensure the final concentration of G6P is 25  $\mu$ g/mL in your Mueller-Hinton medium. [3][5]

Issue 2: Appearance of inner colonies within the zone of inhibition in disk diffusion or gradient strip tests.

- Question: I am performing disk diffusion/Etest for fosfomycin and observe colonies growing inside the inhibition zone. How should I interpret these results?
- Answer: The presence of inner colonies is a well-documented issue in fosfomycin susceptibility testing, particularly with *Klebsiella pneumoniae*.[7][8] CLSI and EUCAST have conflicting recommendations for interpreting these colonies:
  - CLSI: Recommends considering the inner colonies, meaning the zone edge should be measured at the point where there is a marked reduction in growth, taking the colonies into account.[1][7]
  - EUCAST: Recommends ignoring discrete inner colonies and measuring the diameter of the larger, clear zone of inhibition.[1][7]
  - Implication: This discrepancy can lead to significant differences in categorical interpretation (Susceptible/Intermediate/Resistant).[7][8] For research purposes, it is advisable to document the presence and density of inner colonies and potentially test the isolate using the reference agar dilution method for a more definitive result. Subculturing these inner colonies has shown them to have higher MICs than the parent strain.[9]

Issue 3: "Skipped wells" phenomenon in broth microdilution assays.

- Question: When performing broth microdilution for fosfomycin, I notice that some wells with lower antibiotic concentrations show no growth, while subsequent wells with higher concentrations do show growth. Is this normal?
- Answer: This is known as the "skipped wells" phenomenon and is a primary reason why CLSI and EUCAST do not recommend broth microdilution for fosfomycin susceptibility testing.[1][10] This can lead to difficulties in accurately determining the MIC endpoint. The exact cause is not fully understood but may be related to the inoculum effect and the selection of resistant subpopulations at certain concentrations. If you must use BMD, be aware of this potential for error. Agar dilution is the preferred method for determining fosfomycin MICs.[1]

## Frequently Asked Questions (FAQs)

Q1: Which is the recommended method for fosfomycin susceptibility testing?

A1: Both CLSI and EUCAST recommend agar dilution as the gold standard reference method for determining fosfomycin MICs.[1][3][6] This method is considered the most reproducible. However, it is labor-intensive and often not feasible for routine clinical microbiology laboratories.[3][6]

Q2: Why is Glucose-6-Phosphate (G6P) added to the testing medium?

A2: Fosfomycin enters bacterial cells via two main transport systems: the L-alpha-glycerophosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[5][6] The expression of the UhpT transporter is induced by G6P.[6] Supplementing the Mueller-Hinton medium with 25 µg/mL of G6P is essential to ensure the uptake of fosfomycin by the bacteria, leading to accurate susceptibility results for most Enterobacterales.[3][5]

Q3: Are the breakpoints for fosfomycin the same for all bacteria?

A3: No. This is a major challenge in fosfomycin testing. Breakpoints are most reliably established for *Escherichia coli* in uncomplicated urinary tract infections (UTIs).[2][11] For many other organisms, including *Klebsiella pneumoniae* and *Pseudomonas aeruginosa*, clinical breakpoints are either not available from CLSI or have been limited by EUCAST.[1][6][11] Extrapolating *E. coli* breakpoints to other species is generally not recommended and can be misleading.[2][7]

Q4: My fosfomycin MICs for *Klebsiella pneumoniae* are consistently high and variable. Why?

A4: *Klebsiella pneumoniae* often presents challenges in fosfomycin susceptibility testing. This can be due to a significant inoculum effect and heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population.<sup>[4]</sup> Additionally, the presence of the *fosA* gene, which encodes an enzyme that inactivates fosfomycin, is common in *K. pneumoniae* and can contribute to resistance, although its expression can be variable.<sup>[2][12]</sup> Disk diffusion and gradient diffusion methods have shown poor performance for *K. pneumoniae*.<sup>[2]</sup>

Q5: Does G6P enhance fosfomycin activity against all bacterial species?

A5: Not necessarily. While crucial for many *Enterobacteriales*, the effect of G6P can vary. For instance, *Pseudomonas aeruginosa* lacks the *UhpT* transporter, and some studies suggest G6P supplementation may not be necessary for this organism.<sup>[6]</sup> Furthermore, for *Stenotrophomonas maltophilia*, G6P has been shown to be antagonistic, reducing the activity of fosfomycin.<sup>[13][14]</sup>

## Data Summary

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods

| Method                     | Advantages                                    | Disadvantages                                                                                                                      | CLSI/EUCAST<br>Recommendation                                                 |
|----------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Agar Dilution (AD)         | Gold standard, high reproducibility.          | Labor-intensive, not suitable for routine high-throughput testing.                                                                 | Recommended Reference Method <a href="#">[1]</a> <a href="#">[3]</a>          |
| Broth Microdilution (BMD)  | High-throughput, automated options available. | Prone to "skipped wells" and trailing endpoints, significant inoculum effect.                                                      | Not Recommended <a href="#">[1]</a> <a href="#">[15]</a> <a href="#">[12]</a> |
| Disk Diffusion (DD)        | Simple, low cost.                             | Issues with inner colonies, conflicting interpretation guidelines between CLSI and EUCAST. <a href="#">[1]</a> <a href="#">[7]</a> | Approved for E. coli, but with caveats. <a href="#">[7]</a>                   |
| Gradient Diffusion (Etest) | Provides an MIC value, easy to perform.       | Also prone to inner colonies, can have poor agreement with agar dilution. <a href="#">[1]</a>                                      | Performance varies by organism. <a href="#">[1]</a>                           |

Table 2: Categorical Agreement of Different Methods with Agar Dilution (Reference)

| Organism      | Method              | Categorical Agreement                                      | Key Issues                                 |
|---------------|---------------------|------------------------------------------------------------|--------------------------------------------|
| E. coli       | Disk Diffusion      | Generally good (e.g., 100% in one study)[2]                | -                                          |
| K. pneumoniae | Disk Diffusion      | Poor (e.g., 46% with EUCAST, 82% with CLSI breakpoints)[2] | Inner colonies, inappropriate breakpoints. |
| K. pneumoniae | Gradient Diffusion  | Poor (e.g., ~75%)[2]                                       | Low essential agreement.                   |
| P. aeruginosa | Broth Microdilution | High essential agreement in some studies (~91.3%)[6]       | Lack of established breakpoints.           |

## Experimental Protocols

### Protocol 1: Fosfomycin Agar Dilution Susceptibility Testing

This protocol is based on CLSI and EUCAST recommendations.

- Preparation of Fosfomycin Stock Solution:
  - On the day of the test, prepare a stock solution of fosfomycin at a concentration of 10,240 µg/mL in sterile distilled water, considering the potency of the fosfomycin powder.[4]
- Preparation of Fosfomycin-Agar Plates:
  - Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.
  - Cool the molten MHA to 45-50°C in a water bath.
  - Aseptically add a stock solution of Glucose-6-Phosphate (G6P) to the molten MHA to achieve a final concentration of 25 µg/mL.[3][5]

- Prepare serial twofold dilutions of the fosfomycin stock solution.
- For each desired final concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[5] Mix well and pour into sterile petri dishes to a depth of  $4.0 \pm 0.5$  mm.[16]
- Include a growth control plate containing G6P-supplemented MHA without fosfomycin.
- Allow plates to solidify at room temperature.

- Inoculum Preparation:
  - From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[5]
  - Further dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately  $1-2 \times 10^7$  CFU/mL.
- Inoculation:
  - Using a multipoint inoculator, deliver approximately 1-2  $\mu$ L of the diluted bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of  $10^4$  CFU per spot.[6]
- Incubation:
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[5]
- Reading and Interpretation:
  - The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

## Protocol 2: Quality Control (QC)

- Perform QC testing with each batch of susceptibility tests using standard QC strains, such as *Escherichia coli* ATCC 25922. The resulting MIC should fall within the acceptable ranges as defined by CLSI or EUCAST. For *E. coli* ATCC 25922, the acceptable MIC range is 0.5–2  $\mu\text{g/mL}$ .<sup>[2]</sup>

## Visualizations



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical *Pseudomonas aeruginosa* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosfomycin Disk Diffusion Testing among *Klebsiella pneumoniae* Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 10. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. The Role of fosA in Challenges with Fosfomycin Susceptibility Testing of Multispecies *Klebsiella pneumoniae* Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose-6-phosphate Reduces Fosfomycin Activity Against *Stenotrophomonas maltophilia* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Glucose-6-phosphate Reduces Fosfomycin Activity Against *Stenotrophomonas maltophilia* [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. szu.gov.cz [szu.gov.cz]
- To cite this document: BenchChem. [Common issues and solutions in fosfomycin susceptibility testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8107699#common-issues-and-solutions-in-fosfomycin-susceptibility-testing>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)